molecular formula C25H21FN2O3 B2466671 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1114648-81-5

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2466671
CAS No.: 1114648-81-5
M. Wt: 416.452
InChI Key: AMTBXFOJXAUNTH-UHFFFAOYSA-N
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Description

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluoro-substituted quinoline ring, a phenyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The phenyl and methoxyphenyl groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids or esters.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline ring.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluoro-substituted quinoline ring can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-phenylquinoline: Shares the quinoline core but lacks the acetamide and methoxyphenyl groups.

    4-methoxyphenylacetamide: Contains the acetamide and methoxyphenyl groups but lacks the quinoline core.

    N-(4-methoxyphenyl)-2-phenylacetamide: Similar structure but without the fluoro-substituted quinoline ring.

Uniqueness

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of the fluoro-substituted quinoline ring, phenyl group, and methoxyphenyl moiety

Properties

IUPAC Name

2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-30-20-10-7-17(8-11-20)15-27-25(29)16-31-24-14-23(18-5-3-2-4-6-18)28-22-12-9-19(26)13-21(22)24/h2-14H,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTBXFOJXAUNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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